molecular formula C7H13Cl2N3 B2994596 3-(Pyridazin-4-yl)propan-1-amine dihydrochloride CAS No. 1819983-05-5

3-(Pyridazin-4-yl)propan-1-amine dihydrochloride

Cat. No.: B2994596
CAS No.: 1819983-05-5
M. Wt: 210.1
InChI Key: KLCDMERTDLESJW-UHFFFAOYSA-N
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Description

3-(Pyridazin-4-yl)propan-1-amine dihydrochloride (CAS 1819983-05-5) is a chemical compound with the molecular formula C7H13Cl2N3 and a molecular weight of 210.10 g/mol . This amine derivative features a pyridazine heterocycle, making it a valuable building block in medicinal chemistry and drug discovery research. The pyridazine ring is a key pharmacophore in various bioactive molecules, and its incorporation into a propan-1-amine scaffold provides researchers with a versatile synthon for the synthesis of more complex compounds . This compound has been identified in patent literature as a synthetic intermediate in the development of modulators for the Stimulator of Interferon Genes (STING), a target of significant interest in the field of immuno-oncology . It has also been referenced in research concerning inhibitors of NAMPT (Nicotinamide Phosphoribosyltransferase), a potential target for cancer therapeutics . As such, it serves as a critical starting material for researchers exploring novel treatments for cancer and inflammatory diseases. The supplied product is a high-purity material intended for Research Use Only. It is not for diagnostic or therapeutic use. Researchers should consult the safety data sheet for proper handling information, as this compound may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation .

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

3-pyridazin-4-ylpropan-1-amine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3.2ClH/c8-4-1-2-7-3-5-9-10-6-7;;/h3,5-6H,1-2,4,8H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLCDMERTDLESJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=NC=C1CCCN.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1819983-05-5
Record name 3-(pyridazin-4-yl)propan-1-amine dihydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Pyridazin-4-yl)propan-1-amine dihydrochloride typically involves the reaction of pyridazine derivatives with appropriate amines. One common method includes the alkylation of pyridazine with 3-bromopropan-1-amine, followed by the formation of the dihydrochloride salt. The reaction conditions often involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

3-(Pyridazin-4-yl)propan-1-amine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the pyridazine ring to a dihydropyridazine derivative.

    Substitution: The amine group can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of alkylated or acylated derivatives.

Scientific Research Applications

3-(Pyridazin-4-yl)propan-1-amine dihydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its structural similarity to biologically active molecules.

    Medicine: Research into potential therapeutic applications, such as the development of new drugs targeting specific pathways.

    Industry: It may be used in the development of new materials or as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of 3-(Pyridazin-4-yl)propan-1-amine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Heterocyclic Substituent Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
3-(Pyridazin-4-yl)propan-1-amine dihydrochloride Pyridazine C₇H₁₁N₃·2HCl 209.92 High polarity, potential CNS drug candidate
3-(Pyridin-4-yl)propan-1-amine dihydrochloride (CAS 922189-08-0) Pyridine C₈H₁₂N₂·2HCl 209.11 Building block for kinase inhibitors
1-(Thiazol-4-yl)propan-1-amine dihydrochloride Thiazole C₆H₁₁N₂S·2HCl 227.15 Intermediate in agrochemical synthesis
3-(1-Methyl-1H-1,2,4-triazol-3-yl)propan-1-amine hydrochloride 1,2,4-Triazole C₆H₁₁N₄·HCl 176.64 Antifungal/antiviral research
3-(3-Fluorophenyl)-N-2-[2-(1H-1,2,3-triazol-1-yl)pyrimidin-4-yl]ethylpropan-1-amine dihydrochloride (Compound 16, ) Pyrimidine-triazole C₁₇H₁₉FCl₂N₆ 393.28 Neuronal nitric oxide synthase inhibition

Structural and Functional Differences

Pyridazine vs. Pyridine Derivatives
  • This compound contains a pyridazine ring, which is more electron-deficient than pyridine due to the presence of two adjacent nitrogen atoms.
  • In contrast, 3-(Pyridin-4-yl)propan-1-amine dihydrochloride (CAS 922189-08-0) features a single nitrogen in its aromatic ring, offering less electron withdrawal and altered pharmacokinetic properties. It is widely used in kinase inhibitor development .
Five-Membered Heterocycles
  • 1-(Thiazol-4-yl)propan-1-amine dihydrochloride incorporates a sulfur-containing thiazole ring, which introduces lipophilicity and metabolic stability. Such properties are advantageous in agrochemical design .
Complex Hybrid Structures
  • Compounds like 16 in combine pyrimidine and triazole moieties with fluorophenyl groups. These structural features increase molecular weight and complexity, enhancing selectivity for neuronal nitric oxide synthase (nNOS) inhibition. The ethyl linker in these compounds contrasts with the propyl chain in the target compound, affecting spatial orientation in binding pockets .

Biological Activity

3-(Pyridazin-4-yl)propan-1-amine dihydrochloride is a nitrogen-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and applications in research and medicine.

Chemical Structure and Properties

The compound is characterized by a pyridazine ring substituted with a propan-1-amine group, forming a dihydrochloride salt. Its molecular formula is C7H11N32HClC_7H_{11}N_3\cdot 2HCl, with a molecular weight of 209.12 g/mol. The presence of both the pyridazine ring and the amine group suggests significant potential for biological interactions, particularly in enzyme inhibition and receptor modulation.

The biological activity of this compound primarily involves its interaction with specific molecular targets, including enzymes and receptors. The compound can inhibit various enzyme activities, potentially affecting metabolic pathways relevant to disease processes.

Enzyme Inhibition

Research indicates that this compound can serve as an inhibitor for certain enzymes involved in critical biological processes. For instance, it has been used in studies involving enzyme inhibition related to cancer cell proliferation and apoptosis induction.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant anticancer properties. In vitro assays have shown that it can induce apoptosis in various cancer cell lines, such as HeLa and MCF-7 cells. The mechanism includes:

  • Induction of Reactive Oxygen Species (ROS): The compound increases ROS levels, leading to oxidative stress.
  • Cell Cycle Arrest: It has been shown to halt the cell cycle at the G1 phase by inhibiting cyclin-dependent kinases (CDK4/6) .
Cell Line IC50 (µM) Mechanism
HeLa28.3Apoptosis via ROS
MCF-756.6CDK4/6 inhibition

Enzyme Interaction Studies

The compound has also been evaluated for its ability to interact with neurotransmitter systems, particularly those involving serotonin and dopamine receptors. This suggests potential applications in treating neurological disorders .

Case Studies and Research Findings

  • Study on Apoptosis Induction:
    • A study focused on the compound's ability to induce apoptosis through mitochondrial dysfunction and DNA damage mechanisms. Using fluorescence microscopy with propidium iodide (PI) and DAPI staining, researchers confirmed significant morphological changes indicative of apoptosis in treated cells .
  • Enzyme Inhibition Assays:
    • Inhibition assays revealed that the compound acts on specific enzymes with IC50 values significantly lower than standard inhibitors, indicating its potency as a potential therapeutic agent .

Comparison with Similar Compounds

This compound shares structural similarities with other nitrogen-containing heterocycles, which often exhibit diverse biological activities.

Compound Biological Activity
PyridazineGeneral enzyme inhibition
PyridazinoneBroad spectrum antimicrobial properties
PyrrolopyrazineAnticancer activity

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(Pyridazin-4-yl)propan-1-amine dihydrochloride?

  • Methodology : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, pyridazine derivatives can react with propanamine precursors under basic conditions. The intermediate free base is then treated with hydrochloric acid to form the dihydrochloride salt, improving solubility and crystallinity . Key reagents include sodium borohydride (for reduction) and HCl for salt formation, similar to protocols for cyclopropylamine hydrochlorides .
  • Validation : Confirm reaction completion using TLC or HPLC. Final purification may involve recrystallization from ethanol/water mixtures.

Q. How should researchers characterize the compound’s purity and structural identity?

  • Analytical Techniques :

  • NMR Spectroscopy : 1H/13C NMR to confirm the pyridazine ring protons (δ 8.5–9.5 ppm) and amine/alkyl chain signals (δ 1.5–3.5 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]+ for C₈H₁₂N₂·2HCl: 209.11 g/mol) .
  • Elemental Analysis : Quantify Cl⁻ content to confirm dihydrochloride stoichiometry.
    • Purity Assessment : Use HPLC with UV detection (λ = 254 nm) and a C18 column; ≥95% purity is recommended for biological assays .

Q. What storage conditions optimize the compound’s stability?

  • Recommendations : Store in airtight, light-resistant containers under inert gas (e.g., N₂) at –20°C. Avoid humidity to prevent hydrolysis of the dihydrochloride salt .
  • Stability Testing : Monitor degradation via periodic HPLC analysis; shelf life typically exceeds 12 months under optimal conditions.

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in pyridazine derivatives?

  • Crystallography : Use single-crystal X-ray diffraction (SC-XRD) with programs like SHELXL for refinement. For example, SHELX’s robust algorithms can resolve electron density maps for the pyridazine ring and amine groups, even with twinned or low-resolution data .
  • Data Interpretation : Cross-validate bond lengths and angles with DFT calculations. Pyridazine’s electron-deficient nature may lead to shorter C–N bonds (1.32–1.35 Å) compared to benzene derivatives .

Q. How does the dihydrochloride salt form influence solubility and bioactivity in cellular assays?

  • Solubility Profile : The dihydrochloride salt enhances aqueous solubility (>50 mg/mL in PBS, pH 7.4), critical for in vitro studies. Adjust buffer pH to 5–6 to prevent precipitation .
  • Bioactivity Considerations : Protonated amines may improve binding to negatively charged targets (e.g., DNA or enzyme active sites). Compare free base vs. salt forms in dose-response assays to assess efficacy differences .

Q. What strategies address contradictions in biochemical assay results (e.g., variable IC₅₀ values)?

  • Troubleshooting :

  • Batch Variability : Re-test purity and confirm salt stoichiometry via elemental analysis.
  • Assay Conditions : Optimize pH, temperature, and reducing agents (e.g., DTT) to stabilize the compound. Pyridazine’s susceptibility to nucleophilic attack may require inert atmospheres in enzymatic assays .
    • Data Reproducibility : Use standardized protocols (e.g., NIH Assay Guidance Manual) and include positive/negative controls.

Q. Can computational modeling predict the compound’s interaction with biological targets?

  • In Silico Approaches :

  • Docking Studies : Use AutoDock Vina to model interactions with receptors (e.g., kinases or GPCRs). Pyridazine’s planar structure may favor π-π stacking with aromatic residues.
  • MD Simulations : Assess binding stability over 100-ns trajectories; compare with similar amines (e.g., piperazine derivatives) .
    • Validation : Correlate computational predictions with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) data.

Methodological Notes

  • Synthesis Optimization : For scale-up, replace hazardous reagents (e.g., LiAlH₄) with safer alternatives like sodium cyanoborohydride .
  • Safety Protocols : Follow GHS guidelines for handling amines (e.g., use fume hoods, PPE). Refer to Kishida Chemical’s SDS templates for spill management .

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